Vancomycin Binding Affinity: D-Ala-D-Lac vs. D-Ala-D-Ala
In a direct binding study using isothermal titration calorimetry (ITC), the vancomycin binding affinity for Ac-Lys(Ac)-D-Ala-D-Lac (compound 5) was compared to that of the canonical peptide Ac-Lys(Ac)-D-Ala-D-Ala (compound 3). The binding affinity of the D-Ala-D-Lac depsipeptide was reduced by approximately 1000-fold relative to the D-Ala-D-Ala peptide, corresponding to a ΔΔG of 4.1 kcal/mol [1]. This loss is attributed to both a missing hydrogen bond (1.5 kcal/mol) and a destabilizing lone pair interaction with the ester oxygen (2.6 kcal/mol) [1].
| Evidence Dimension | Vancomycin Binding Affinity |
|---|---|
| Target Compound Data | Kd ~1 mM (estimated from 1000-fold reduction relative to 1 µM Kd of Ac-Lys(Ac)-D-Ala-D-Ala) |
| Comparator Or Baseline | Ac-Lys(Ac)-D-Ala-D-Ala: Kd = 1.0 ± 0.3 µM [2] |
| Quantified Difference | ~1000-fold lower affinity for D-Ala-D-Lac vs D-Ala-D-Ala |
| Conditions | Isothermal titration calorimetry (ITC); 25 °C; phosphate buffer, pH 7.0 |
Why This Matters
This quantifies the compound's validity as a model for vancomycin-resistant peptidoglycan, essential for screening novel antibiotics targeting VRE.
- [1] McComas CC, Crowley BM, Boger DL. Partitioning the loss in vancomycin binding affinity for D-Ala-D-Lac into lost H-bond and repulsive lone pair contributions. J Am Chem Soc. 2003 Aug 6;125(31):9314-5. View Source
- [2] Okano A, Isley NA, Boger DL. Total Synthesis of [Ψ[C(═S)NH]Tpg4]Vancomycin Aglycon, [Ψ[C(═NH)NH]Tpg4]Vancomycin Aglycon, and Related Key Compounds: Reengineering Vancomycin for Dual d-Ala-d-Ala and d-Ala-d-Lac Binding. J Am Chem Soc. 2018 Oct 3;140(39):12337-12340. View Source
